Delavirdine mesylate (CAS 147221-93-0) is a synthetic bis(heteroaryl)piperazine (BHAP) non-nucleoside reverse transcriptase inhibitor (NNRTI). Procured primarily as a high-purity reference standard, it is distinguished by its dual utility: it is both a highly specific allosteric inhibitor of HIV-1 reverse transcriptase and a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. Unlike its free base counterpart, the mesylate salt is specifically engineered to overcome extreme pH-dependent solubility barriers, making it the required form for reproducible in vitro assays, pharmacokinetic modeling, and drug-drug interaction (DDI) studies where precise dosing and metabolic modulation are critical[1].
Generic substitution with delavirdine free base or other first-generation NNRTIs fundamentally compromises processability and experimental integrity. Procuring the free base instead of the mesylate salt results in near-insolubility at physiological pH (0.81 µg/mL at pH 7.4), leading to erratic dissolution, formulation failure, and the need for undesirable organic co-solvents[1]. Furthermore, substituting delavirdine with in-class alternatives like nevirapine or efavirenz is invalid for metabolic studies; while delavirdine is a potent CYP3A4 inhibitor that increases the exposure of co-administered substrates, nevirapine and efavirenz are strong CYP3A4 inducers[2]. This opposing metabolic behavior means that using a generic class substitute will reverse the intended pharmacokinetic drug-drug interaction profile, invalidating downstream data.
The selection of the mesylate salt over the free base is driven by critical differences in aqueous solubility. Delavirdine free base is highly lipophilic and nearly insoluble at physiological pH, measuring just 0.81 µg/mL at pH 7.4. In contrast, the mesylate salt allows for the preparation of highly concentrated aqueous solutions (up to 100 mg/mL in water, yielding an initial pH of 2.6) before free base precipitation occurs[1]. This massive differential dictates that only the mesylate form can be reliably used for aqueous dosing in preclinical models without requiring excessive organic co-solvents.
| Evidence Dimension | Aqueous solubility at physiological/neutral pH |
| Target Compound Data | Delavirdine Mesylate (Supports initial 100 mg/mL aqueous dissolution) |
| Comparator Or Baseline | Delavirdine Free Base (0.81 µg/mL at pH 7.4) |
| Quantified Difference | >100,000-fold difference in initial aqueous solubility capacity |
| Conditions | Aqueous media, room temperature (23°C) |
Essential for formulation scientists and pharmacologists requiring reproducible aqueous dissolution and bioavailability in in vitro and in vivo models.
Delavirdine distinctively acts as a potent inhibitor of CYP3A4, setting it apart from other widely used NNRTIs. In pharmacokinetic studies, co-administration of delavirdine inhibits the metabolism of CYP3A4 substrates (such as protease inhibitors), increasing their Area Under the Curve (AUC) by 50% to 80%. Conversely, comparators like nevirapine and efavirenz induce CYP3A4, thereby accelerating the clearance and decreasing the AUC of the same substrates[1]. This diametrically opposed mechanism makes delavirdine mesylate uniquely valuable as a pharmacokinetic boosting reference.
| Evidence Dimension | CYP3A4 Activity Modulation |
| Target Compound Data | Delavirdine Mesylate (Potent CYP3A4 Inhibitor; increases substrate AUC by 50-80%) |
| Comparator Or Baseline | Nevirapine / Efavirenz (CYP3A4 Inducers; decrease substrate AUC) |
| Quantified Difference | Complete reversal of metabolic effect (Inhibition vs. Induction) |
| Conditions | In vivo pharmacokinetic drug-drug interaction models |
Prevents catastrophic experimental design errors in DDI studies by ensuring researchers select an NNRTI that inhibits, rather than induces, CYP3A4 clearance.
Within the bis(heteroaryl)piperazine (BHAP) class of NNRTIs, delavirdine mesylate demonstrates vastly superior potency compared to its structural predecessor, atevirdine. In monocyte-derived macrophage (MDM) infection models using the HIV-1Ba-L isolate, delavirdine achieved an IC50 of 0.02 µM. Under identical assay conditions, atevirdine required an IC50 of 0.72 µM to achieve the same level of viral inhibition [1]. This 36-fold increase in potency solidifies delavirdine as the preferred BHAP reference material for high-stringency reverse transcriptase inhibition assays.
| Evidence Dimension | IC50 against HIV-1Ba-L |
| Target Compound Data | Delavirdine Mesylate (0.02 µM) |
| Comparator Or Baseline | Atevirdine (0.72 µM) |
| Quantified Difference | 36-fold higher inhibitory potency |
| Conditions | Monocyte-derived macrophages (MDM) in vitro assay |
Justifies the procurement of delavirdine over earlier BHAP analogs to ensure maximum assay sensitivity and reliable baseline inhibition in antiviral screening.
Because delavirdine is a potent CYP3A4 inhibitor, it is utilized as a reference compound in DDI assays to intentionally suppress hepatic clearance of co-administered drugs. This allows researchers to study the maximum systemic exposure and toxicity limits of CYP3A4 substrates without the confounding auto-induction effects seen with other NNRTIs [1].
Delavirdine mesylate serves as a textbook industrial case study for overcoming extreme pH-dependent solubility. Formulation scientists procure this specific salt to benchmark dissolution enhancement techniques, comparing its rapid initial aqueous solubility against the near-insoluble free base at physiological pH[2].
Due to its specific binding profile as a BHAP derivative and its high baseline potency (IC50 ~0.02 µM), delavirdine mesylate is deployed in viral culture assays to map cross-resistance mutations in HIV-1 reverse transcriptase, distinguishing its resistance pathways from those of nevirapine or efavirenz [3].
Irritant;Health Hazard